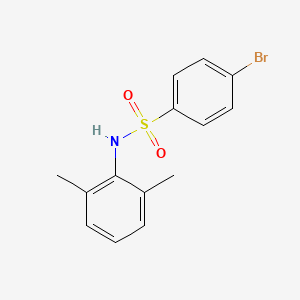![molecular formula C15H22N2O4S B5725213 N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B5725213.png)
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide, also known as SPP-301, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.
Wirkmechanismus
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling and glucose metabolism. By inhibiting the activity of PTP1B, this compound enhances insulin signaling and improves glucose metabolism. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide is its selectivity for PTP1B, which allows for specific inhibition of this protein without affecting other proteins. This makes it a useful tool for studying the role of PTP1B in various biological processes. However, a limitation of this compound is its relatively low potency compared to other PTP1B inhibitors, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. In addition, further studies are needed to explore the potential therapeutic applications of this compound in the treatment of type 2 diabetes and cancer. Finally, the role of PTP1B in other biological processes, such as immune function and inflammation, warrants further investigation.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. It is a selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to inhibit the growth of cancer cells by blocking the activity of PTP1B. While there are some limitations to its use, this compound remains a valuable tool for studying the role of PTP1B in various biological processes.
Synthesemethoden
The synthesis of N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide involves several steps. The first step is the preparation of 2-(1-pyrrolidinyl)ethanol, which is achieved by the reaction of 1-pyrrolidinecarboxaldehyde with ethylene oxide. The second step involves the reaction of 2-(1-pyrrolidinyl)ethanol with 4-isopropylbenzenesulfonyl chloride, which leads to the formation of N-isopropyl-4-[2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide. The final step involves the oxidation of the ethoxy group to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, this compound has been shown to inhibit the growth of cancer cells by blocking the activity of PTP1B, which is overexpressed in many types of cancer.
Eigenschaften
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethoxy)-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)16-22(19,20)14-7-5-13(6-8-14)21-11-15(18)17-9-3-4-10-17/h5-8,12,16H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMKBLVQXCTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5725131.png)





![N-(2-methoxyphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5725166.png)






![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)